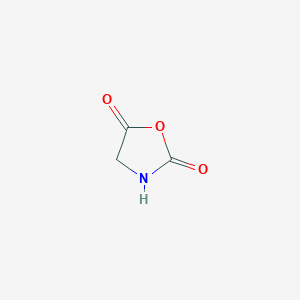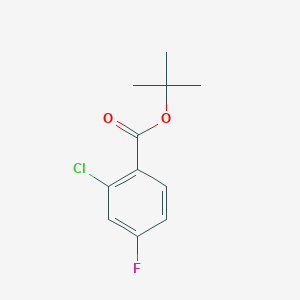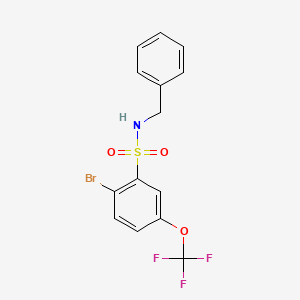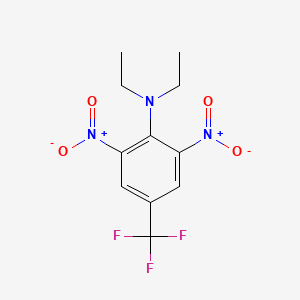
Oxazolidine-2,5-dione
描述
Oxazolidine-2,5-dione is an organic compound characterized by a five-membered ring structure containing both nitrogen and oxygen atoms. This compound is known for its significant role in various chemical and biological applications. It is a white or pale yellow solid and exhibits typical properties of ketones, making it a versatile intermediate in organic synthesis .
作用机制
Target of Action
Oxazolidine-2,5-dione, also known as 2,5-Oxazolidinedione, is a synthetic antimicrobial agent that primarily targets bacterial protein biosynthesis . It is known to inhibit the formation of the initiation complex in bacterial protein synthesis . The primary targets of this compound are the bacterial ribosomes, specifically the 50S subunit .
Mode of Action
The mode of action of this compound involves its interaction with the bacterial ribosome. It binds to the 50S subunit of the bacterial ribosome, more specifically, at the A site of the peptidyl transferase active center . This binding prevents the interface with the 30S subunit, consequently inhibiting the formation of the 70S initiation complex . This ultimately leads to the inhibition of bacterial protein synthesis .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in bacterial protein synthesis. By inhibiting the formation of the 70S initiation complex, this compound disrupts the process of protein synthesis in bacteria . This disruption affects the downstream effects of protein synthesis, including the growth and proliferation of bacteria.
Pharmacokinetics
They have excellent bioavailability and good tissue and organ penetration . These properties impact the bioavailability of the compound, making it effective in treating infections.
Result of Action
The result of this compound’s action is the inhibition of bacterial protein synthesis, which leads to the cessation of bacterial growth and proliferation . This makes it an effective antimicrobial agent against a wide range of multidrug-resistant Gram-positive pathogens .
生化分析
Biochemical Properties
Oxazolidine-2,5-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it can undergo reduction to form the corresponding alcohol or hydrogenation to produce oxazolidine-2,5-diol . Additionally, this compound can be oxidized to form acids. These interactions are crucial for its function in biochemical pathways, where it may act as a substrate or intermediate in enzyme-catalyzed reactions.
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit protein synthesis by binding to the peptidyl transferase center of the bacterial ribosome . This inhibition can lead to changes in gene expression and metabolic activity, ultimately affecting cell growth and proliferation.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to specific sites on enzymes or proteins, leading to inhibition or activation of their activity. For instance, this compound inhibits bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome . This binding prevents the formation of the 70S initiation complex, thereby inhibiting protein synthesis and bacterial growth.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially under acidic or basic conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of protein synthesis and changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as antibacterial activity. At higher doses, this compound can cause toxic or adverse effects . For example, high doses of this compound have been associated with bone marrow suppression and related hematological effects in animal studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as oxidoreductases and hydrolases. These enzymes facilitate the conversion of this compound to its metabolites, which can then participate in further biochemical reactions . The compound’s involvement in metabolic pathways can affect metabolic flux and the levels of various metabolites within the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of this compound across cellular membranes, ensuring its proper localization and accumulation . The distribution of this compound within tissues can influence its overall activity and function.
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the ribosome, where it exerts its inhibitory effects on protein synthesis.
准备方法
Synthetic Routes and Reaction Conditions: Oxazolidine-2,5-dione can be synthesized through several methods. One common approach involves the reaction of primary amines with α-ketoesters, followed by a base-catalyzed cyclization reaction . Another method includes the fixation of carbon dioxide with 2-alkynamides in the presence of potassium carbonate at 30°C, leading to the formation of this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation in a chemical paste medium has been reported to enhance the efficiency of the synthesis process .
化学反应分析
Types of Reactions: Oxazolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids.
Reduction: It can be reduced to form the corresponding alcohols.
Substitution: It can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and aryl halides are used under basic or acidic conditions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted oxazolidine derivatives.
科学研究应用
Oxazolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of polymers and other advanced materials
相似化合物的比较
Oxazolidinone: Another class of compounds with a similar ring structure but differing in the position of the oxygen atom.
Oxazolidine-2,4-dione: Similar in structure but with different chemical properties and reactivity.
Uniqueness: Oxazolidine-2,5-dione is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms, which confer distinct chemical reactivity and biological activity.
属性
IUPAC Name |
1,3-oxazolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3NO3/c5-2-1-4-3(6)7-2/h1H2,(H,4,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARAFEULRMHFMDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)OC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80176257 | |
| Record name | Oxazolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80176257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2185-00-4 | |
| Record name | 2,5-Oxazolidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2185-00-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Oxazolidinedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002185004 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxazolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80176257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxazolidine-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.882 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,5-OXAZOLIDINEDIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9V6987Y758 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![2H-Naphtho[1,8-bc]furan-2-one](/img/structure/B1294282.png)

